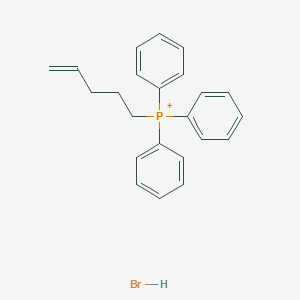

4-Pentenyl(triphenyl)phosphonium bromide

Description

Overview of Organophosphorus Compounds and Phosphonium (B103445) Salts

Organophosphorus compounds are a broad class of organic molecules containing phosphorus. wikipedia.orgunacademy.com Their chemistry is diverse, largely due to phosphorus's ability to exist in various oxidation states, most commonly (III) and (V). wikipedia.org These compounds have found applications in numerous areas, including as pesticides, herbicides, and flame retardants. nih.govwikipedia.orgtaylorandfrancis.com

A key subclass of organophosphorus compounds is phosphonium salts. These are compounds with the general formula [PR₄]⁺X⁻, where R is typically an organic group and X⁻ is a counteranion. wikipedia.org The phosphorus atom in these salts is tetrahedral and bears a positive charge. wikipedia.org Phosphonium salts are widely utilized in organic synthesis, serving as catalysts, phase-transfer agents, and precursors to other important reagents. wikipedia.orgnih.govwikipedia.org

Historical Context and Evolution of Phosphonium Reagents in Synthesis

The history of organophosphorus chemistry can be traced back to the 19th century, but it was the discovery of the Wittig reaction by Georg Wittig in 1954 that brought phosphonium salts to the forefront of synthetic organic chemistry. libretexts.orgresearchgate.net This reaction, which converts aldehydes and ketones into alkenes using a phosphonium ylide (a Wittig reagent), was a groundbreaking development for which Wittig was awarded the Nobel Prize in Chemistry in 1979. libretexts.orgmasterorganicchemistry.com

Initially, the synthesis of phosphonium salts involved the quaternization of triphenylphosphine (B44618) with an alkyl halide. wikipedia.orglibretexts.orgwikipedia.org Over the years, the scope of phosphonium reagents has expanded significantly, with the development of various substituted phosphonium salts tailored for specific synthetic transformations. nih.govrsc.org The evolution of these reagents has been driven by the need for greater efficiency, selectivity, and functional group tolerance in organic synthesis. wikipedia.org

Significance of Alkenyl Triphenylphosphonium Bromides in Contemporary Organic Synthesis

Alkenyl triphenylphosphonium bromides are a specific type of phosphonium salt characterized by the presence of a carbon-carbon double bond in one of the organic substituents attached to the phosphorus atom. These compounds are particularly valuable in organic synthesis. researchgate.netcymitquimica.com

The primary significance of alkenyl triphenylphosphonium bromides lies in their role as precursors to vinyl-substituted Wittig reagents. libretexts.orgwikipedia.org These reagents are instrumental in the construction of dienes and other unsaturated systems, which are common structural motifs in natural products and other biologically active molecules. The vinyl group can also participate in various other transformations, making these salts versatile building blocks in organic synthesis. cymitquimica.com For instance, vinyltriphenylphosphonium bromide has been utilized as a reagent for the preparation of a wide array of heterocyclic and carbocyclic systems. orgsyn.org

Scope of Academic Research on 4-Pentenyl(triphenyl)phosphonium Bromide

Academic research on this compound, while not as extensive as for some other phosphonium salts, is focused on its application in specific synthetic contexts. This particular reagent provides a five-carbon chain with a terminal double bond, making it a useful tool for introducing this specific moiety into a target molecule.

The primary area of investigation involves its use in the Wittig reaction to synthesize 1,5-dienes and related structures. Research also explores its potential in intramolecular reactions, where the terminal alkene can participate in cyclization reactions. The synthesis of this specific phosphonium salt from 5-bromo-1-pentene (B141829) and triphenylphosphine is a standard procedure. phasetransfercatalysis.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 56771-29-0 |

| Molecular Formula | C₂₃H₂₄BrP guidechem.com |

| Molecular Weight | 411.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents |

This table is based on data from publicly available chemical databases.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H25BrP+ |

|---|---|

Molecular Weight |

412.3 g/mol |

IUPAC Name |

pent-4-enyl(triphenyl)phosphanium;hydrobromide |

InChI |

InChI=1S/C23H24P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h2,4-12,14-19H,1,3,13,20H2;1H/q+1; |

InChI Key |

KANICXDUFCDRDS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pentenyl Triphenyl Phosphonium Bromide

Precursor Synthesis and Derivatization

The journey to 4-pentenyl(triphenyl)phosphonium bromide begins with the synthesis and modification of precursor molecules, primarily focusing on creating a reactive pentenyl halide.

Synthesis of Halogenated Pentenyl Intermediates

The most common precursor for the phosphonium (B103445) salt is a 5-halo-1-pentene, typically 5-bromo-1-pentene (B141829). A primary route to this intermediate starts from 4-penten-1-ol (B13828). nist.govmedchemexpress.comnih.gov The conversion of this alcohol to the corresponding halide is a critical step. While various halogenating agents can be employed, the specific choice can influence yield and reaction conditions.

Another established method involves the ring-opening of tetrahydrofurfuryl halides. For instance, tetrahydrofurfuryl chloride can react with lithium in tetrahydrofuran (B95107) (THF) to produce 4-penten-1-ol with a high yield. researchgate.net This alcohol can then be converted to the desired halide.

Conversion of Pentenyl Alcohols to Halides for Phosphonium Formation

The transformation of 4-penten-1-ol to a pentenyl halide, such as 5-bromo-1-pentene, is a standard procedure in organic synthesis. This is often achieved using phosphorus tribromide or a combination of carbon tetrabromide and triphenylphosphine (B44618). The resulting halide is a crucial electrophile for the subsequent reaction with triphenylphosphine.

For example, a related synthesis of (4-phenylbutyl)triphenylphosphonium bromide starts with the corresponding 4-phenyl-1-bromobutane, highlighting the general strategy of using an alkyl or alkenyl bromide as the precursor. prepchem.com Similarly, the synthesis of 4-carboxybutyl triphenyl phosphonium bromide involves the initial preparation of 5-bromo-valeric acid from 5-bromo-1-pentanol. google.com

Quaternization Reactions for Phosphonium Salt Formation

The final and key step in the synthesis is the formation of the phosphonium salt itself through a quaternization reaction.

Alternative Synthetic Routes to this compound

Beyond the conventional approach, alternative synthetic routes to this compound and similar alkenyl phosphonium salts have been explored. One notable alternative involves the synthesis from alcohols instead of alkyl halides. This method avoids the often harsh conditions required for preparing the halide precursor.

A one-step synthesis of triphenylphosphonium salts from alcohols has been developed, which could be adapted for the preparation of this compound from 4-penten-1-ol. This reaction can be carried out by treating the alcohol with triphenylphosphine and an activating agent, such as trimethylsilyl (B98337) bromide (TMSBr), in a suitable solvent like 1,4-dioxane. This approach offers a more direct route from a readily available starting material.

Another potential alternative route could involve the modification of a pre-existing phosphonium salt. For instance, a phosphonium ylide could be reacted with an appropriate electrophile to introduce the pentenyl group. However, the direct synthesis from 5-bromo-1-pentene and triphenylphosphine remains the most straightforward and commonly employed method.

Advanced Synthetic Strategies for Phosphonium Bromides with Alkenyl Moieties

The synthesis of phosphonium bromides containing alkenyl moieties has been a subject of significant research, leading to the development of advanced synthetic strategies. These strategies often focus on stereoselectivity and the introduction of complex functionalities.

One advanced strategy involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of aryl- or alkenylboronic acids with 4-trifluoromethanesulfonyloxycoumarin, catalyzed by a palladium complex, provides access to 4-substituted coumarins. While not a direct synthesis of a simple alkenyl phosphonium bromide, this demonstrates the power of cross-coupling in constructing complex molecules containing both a phosphonium salt and an alkenyl group.

Furthermore, novel methods for the synthesis of trienes have been reported through the treatment of trans-2-alkenyl triphenylphosphonium bromides with butyllithium. researchgate.net This highlights the reactivity of the alkenyl phosphonium salts themselves and their utility in further synthetic transformations to create more complex unsaturated systems.

The synthesis of polyalkoxybenzene-triphenylphosphonium conjugates with hex-3-ene linkers has been achieved through a cyclopropyl-homoallyl rearrangement of corresponding cyclopropyl (B3062369) carbinols with HBr, followed by reaction with triphenylphosphine. researchgate.net This multi-step sequence showcases an advanced approach to constructing complex phosphonium salts with internal double bonds.

Purification and Isolation Techniques in this compound Synthesis

The purification of this compound is a critical step to obtain the compound in a form suitable for subsequent reactions. Phosphonium salts, particularly those with relatively short alkyl chains, can be challenging to purify due to their tendency to be hygroscopic and exist as oils or waxy solids.

A common method for the purification of phosphonium salts is recrystallization . The choice of solvent is crucial. For many phosphonium bromides, a mixture of a polar solvent in which the salt is soluble (like ethanol (B145695) or acetonitrile) and a non-polar solvent in which it is less soluble (like ethyl acetate (B1210297) or diethyl ether) is effective. The crude product is dissolved in a minimal amount of the polar solvent, and the non-polar solvent is added until turbidity is observed. Cooling the mixture then induces crystallization.

For phosphonium salts that are oils, trituration with a non-polar solvent such as n-hexane can be employed to induce solidification. mdpi.com This involves repeatedly washing the oily product with the solvent to remove impurities and encourage the formation of a solid.

In some cases, particularly when the product is an oil, a series of solvent washes can be effective. The crude product can be washed with a solvent like toluene (B28343) at an elevated temperature to remove unreacted triphenylphosphine, followed by drying under vacuum. mdpi.com

For this compound specifically, a detailed purification protocol might involve dissolving the crude product in a minimal amount of a suitable solvent like dichloromethane (B109758) or chloroform, followed by precipitation with a less polar solvent such as diethyl ether. The resulting solid can then be collected by filtration, washed with the non-polar solvent, and dried under vacuum. The hygroscopic nature of the salt necessitates handling and storage under anhydrous conditions. mdpi.com

| Technique | Description | Applicability to this compound |

| Recrystallization | Dissolving the crude product in a hot solvent or solvent mixture and allowing it to cool to form crystals. | Potentially effective using a polar/non-polar solvent system like ethanol/ethyl acetate. |

| Trituration | Repeatedly washing an oily or impure solid product with a solvent in which it is insoluble to induce solidification and remove impurities. | Useful if the crude product is an oil; n-hexane or diethyl ether could be suitable solvents. |

| Solvent Washing | Washing the crude product with specific solvents to remove particular impurities. | Toluene can be used to remove unreacted triphenylphosphine. |

| Drying | Removing residual solvents and moisture. | Drying under high vacuum is essential due to the hygroscopic nature of the salt. |

Generation and Characterization of 4 Pentenyl Triphenyl Phosphonium Ylides

Principles of Phosphonium (B103445) Ylide Formation from 4-Pentenyl(triphenyl)phosphonium Bromide

The formation of a phosphonium ylide, specifically 4-pentenylidene(triphenyl)phosphorane, from its corresponding phosphonium salt, this compound, is fundamentally an acid-base reaction. acs.orgyoutube.com The process involves the removal of a proton from the carbon atom alpha to the positively charged phosphorus atom. The resulting species is a zwitterion, stabilized by the adjacent positive charge on the phosphorus, and is a potent nucleophile. nih.gov

The acidity of the α-hydrogens of the phosphonium salt is significantly enhanced by the strong electron-withdrawing inductive effect of the adjacent triphenylphosphonium group. libretexts.org This allows for deprotonation by a variety of strong bases.

Deprotonation Strategies Using Strong Bases

The choice of base is critical and depends on the stability of the ylide being formed. For non-stabilized ylides, such as the one derived from this compound, very strong bases are required for efficient deprotonation. nih.gov

Alkyl lithium reagents, most commonly n-butyllithium (n-BuLi), are frequently employed for the generation of non-stabilized phosphonium ylides. acs.orgnih.gov The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere to prevent quenching of the highly basic reagent and the resulting ylide. nih.gov

The reaction of this compound with n-butyllithium would proceed as follows:

C₅H₉P(C₆H₅)₃Br + n-BuLi → C₅H₈=P(C₆H₅)₃ + LiBr + C₄H₁₀

The strong basicity of n-BuLi ensures a nearly quantitative conversion of the phosphonium salt to the ylide. nih.gov The resulting lithium bromide salt can sometimes influence the stereochemical outcome of subsequent Wittig reactions. acs.org

Table 1: General Conditions for Ylide Generation with Alkyl Lithium Reagents

| Parameter | Condition | Rationale |

| Base | n-Butyllithium (n-BuLi) | Strong base, readily available, ensures complete deprotonation. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, solubilizes the phosphonium salt and the ylide. |

| Temperature | -78 °C to 0 °C | Low temperature controls the exothermic reaction and prevents side reactions. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |

Sodium hydride (NaH) is another effective strong base for the deprotonation of phosphonium salts. nih.gov The reaction is heterogeneous, as NaH is insoluble in common organic solvents, and results in the formation of hydrogen gas as a byproduct. This method offers the advantage of producing a lithium-free ylide, which can be beneficial for controlling the stereoselectivity of the Wittig reaction. acs.org

The reaction using sodium hydride would be:

C₅H₉P(C₆H₅)₃Br + NaH → C₅H₈=P(C₆H₅)₃ + NaBr + H₂

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for reactions involving sodium hydride, as it can help to solubilize the reactants and intermediates.

Table 2: General Conditions for Ylide Generation with Metal Hydrides

| Parameter | Condition | Rationale |

| Base | Sodium Hydride (NaH) | Strong, insoluble base; produces a lithium-free ylide. |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or THF | Aprotic, facilitates the reaction with the solid base. |

| Temperature | Room Temperature to gentle heating | Provides sufficient energy to overcome the activation barrier of the heterogeneous reaction. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents quenching of the ylide and reaction with moisture. |

While stronger bases like alkyl lithiums and metal hydrides are generally preferred for non-stabilized ylides, strong alkoxides such as potassium tert-butoxide (t-BuOK) can also be effective. wikipedia.org Sodium amide (NaNH₂) is another very strong base that can be used for this purpose. acs.org These bases are often used for in situ generation of the ylide.

In Situ Ylide Generation Methods for Reaction Compatibility

In many synthetic applications, the phosphonium ylide is not isolated but is generated in situ. This approach involves mixing the phosphonium salt, the base, and the carbonyl compound in the same reaction vessel. acs.orgrsc.org This method is often more convenient and can lead to higher yields by minimizing the handling of the often-sensitive ylide.

For the 4-pentenyl(triphenyl)phosphonium ylide, an in situ Wittig reaction would involve the slow addition of a strong base to a mixture of the phosphonium salt and a carbonyl compound in an appropriate solvent. The ylide is consumed as it is formed, which can help to drive the equilibrium towards product formation. Given the presence of the terminal alkene in the 4-pentenyl group, intramolecular Wittig reactions are a potential and synthetically interesting pathway, which would lead to the formation of a cyclohexene (B86901) ring system. masterorganicchemistry.comumass.edu

Spectroscopic Characterization Techniques for Phosphonium Ylides

The characterization of phosphonium ylides relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide crucial information about the structure and electronic nature of the ylide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of a phosphonium ylide is characterized by the upfield shift of the α-protons compared to the corresponding phosphonium salt, due to the increased electron density on the ylidic carbon. The coupling between these protons and the phosphorus nucleus (²J_P-H_) is also a key diagnostic feature.

¹³C NMR: The most significant feature in the ¹³C NMR spectrum is the large upfield shift of the α-carbon signal upon ylide formation, reflecting its carbanionic character. This carbon also exhibits a strong one-bond coupling to the phosphorus atom (¹J_P-C_).

³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing phosphonium ylides. The ³¹P chemical shift provides direct information about the electronic environment of the phosphorus atom. Ylides typically resonate at a significantly different chemical shift compared to their precursor phosphonium salts.

Table 3: Predicted NMR Spectroscopic Data for 4-Pentenylidene(triphenyl)phosphorane

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (Hz) | Rationale for Prediction |

| ¹H (α-CH) | 2.5 - 3.5 | ²J_P-H ≈ 10-15 | Upfield shift relative to the salt due to increased electron density. |

| ¹³C (α-C) | 20 - 40 | ¹J_P-C_ ≈ 90-110 | Significant upfield shift and large coupling constant are characteristic of ylidic carbons. |

| ³¹P | 15 - 25 | - | Chemical shift is in the typical range for non-stabilized phosphonium ylides. |

| Note: These are predicted values based on data for analogous non-stabilized phosphonium ylides. Actual experimental values may vary. |

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to monitor the formation of the ylide from the phosphonium salt. The key vibrational modes to observe would be the C-H stretching and bending frequencies of the alkyl chain and the characteristic absorptions of the phenyl groups. While the P=C bond vibration is IR active, it can be weak and difficult to assign definitively.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for characterizing phosphonium ylides and their precursor salts. numberanalytics.com The transition from the phosphonium salt to the ylide induces significant changes in the NMR spectra, providing clear evidence of the transformation.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for ylide formation. numberanalytics.comcdnsciencepub.com Phosphonium salts typically exhibit a ³¹P chemical shift in the range of +20 to +30 ppm. cdnsciencepub.comacs.org Upon deprotonation to form the ylide, the phosphorus nucleus becomes more shielded, resulting in a characteristic upfield shift. For non-stabilized ylides, this shift can be substantial, often moving to a region between -5 and +15 ppm, clearly indicating the presence of the ylide. researchgate.netnih.gov

¹H and ¹³C NMR Spectroscopy: Proton and carbon NMR spectra provide further structural confirmation. In the ¹H NMR spectrum, the protons on the α-carbon (the carbon bonded to phosphorus) experience increased shielding due to the high electron density of the carbanion in the ylide, causing their signal to shift significantly upfield compared to the salt. Similarly, in the ¹³C NMR spectrum, the α-carbon signal shifts dramatically upfield, reflecting its strong nucleophilic and carbanionic character. The coupling constant between phosphorus and the α-carbon (¹JP-C) also changes distinctly upon ylide formation. cdnsciencepub.com

Table 1: Predicted NMR Spectroscopic Data for 4-Pentenyl(triphenyl)phosphonium Ylide

| Nucleus | Feature | Predicted Chemical Shift (ppm) / Coupling Constant (Hz) | Rationale |

|---|---|---|---|

| ³¹P | Chemical Shift (δ) | ~ +5 to +15 | Increased shielding of the phosphorus atom upon formation of the P=C double bond character in the ylide. cdnsciencepub.comresearchgate.net |

| ¹³C | α-Carbon Chemical Shift (δ) | ~ 0 to 15 | Strong shielding due to high carbanionic charge density on the α-carbon. cdnsciencepub.com |

| ¹H | α-Proton Chemical Shift (δ) | ~ 0.5 to 1.5 | Significant upfield shift due to the shielding effect of the adjacent carbanionic center. cdnsciencepub.com |

Vibrational Spectroscopy (IR and Raman) in Ylide Characterization

Infrared (IR) and Raman spectroscopy serve as complementary techniques for the characterization of phosphonium ylides, providing information about specific functional groups and bonding within the molecule. numberanalytics.comwpmucdn.com

Key vibrational modes for 4-pentenyl(triphenyl)phosphonium ylide include the stretching of the P=C bond and the C=C bond of the pentenyl chain. The P=C bond, which has partial double bond character, gives rise to a characteristic absorption in the IR spectrum, though its intensity can be variable. The terminal alkene C=C stretch in the 4-pentenyl group is expected to appear in the typical region for non-conjugated alkenes. wpmucdn.com A study characterizing a similar ylide noted that C=C stretching in Raman spectra can be observed around 1670 cm⁻¹. wpmucdn.com The spectra would also be dominated by strong absorptions from the triphenylphosphine (B44618) moiety, including aromatic C-H and C=C stretching vibrations. nih.gov

Table 2: Predicted Characteristic IR Absorption Bands for 4-Pentenyl(triphenyl)phosphonium Ylide

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | From the three phenyl groups on phosphorus. nih.gov |

| Aliphatic C-H Stretch | 2850 - 2960 | From the pentenyl alkyl chain. nih.gov |

| Alkene C=C Stretch | ~ 1640 | Characteristic for a terminal, non-conjugated double bond. wpmucdn.com |

| Aromatic C=C Stretch | 1400 - 1600 | Multiple bands expected from the phenyl rings. nih.gov |

| P=C Stretch | 880 - 930 | Characteristic ylide bond vibration, may be weak or coupled with other modes. |

Factors Influencing Phosphonium Ylide Stability and Reactivity Profiles

The stability and reactivity of a phosphonium ylide are intrinsically linked and are primarily dictated by the nature of the substituents on the ylidic carbon. fiveable.mersc.org

Stability: 4-Pentenyl(triphenyl)phosphonium ylide is classified as a non-stabilized ylide. organic-chemistry.org This lack of stabilization is because the 4-pentenyl group is an alkyl substituent that cannot delocalize the negative charge of the α-carbon via resonance. numberanalytics.com The terminal C=C double bond is too far from the carbanionic center to participate in conjugation. This is in stark contrast to "stabilized" ylides, which bear electron-withdrawing groups (e.g., carbonyl, ester, cyano) directly attached to the ylidic carbon. numberanalytics.comrsc.org These groups effectively spread the negative charge over a larger area, making the ylide less basic, more stable, and often isolable. numberanalytics.comcdnsciencepub.com Non-stabilized ylides like the one derived from this compound are highly reactive and are typically generated and used at low temperatures. wikipedia.org

Reactivity: As a consequence of its high energy and localized charge, the 4-pentenyl(triphenyl)phosphonium ylide is a very strong nucleophile and a strong base. libretexts.org Its high reactivity profile dictates its behavior in chemical reactions, most notably the Wittig reaction. wikipedia.org

Reaction Rate: Reactions with aldehydes and ketones are generally very fast and irreversible. organic-chemistry.org

Stereoselectivity: A key feature of non-stabilized ylides is their propensity to yield predominantly (Z)-alkenes (cis) when reacted with aldehydes, especially under salt-free conditions. wikipedia.orgorganic-chemistry.org This stereochemical outcome is attributed to a kinetically controlled reaction pathway that proceeds through a sterically favored, puckered four-membered oxaphosphetane transition state. wikipedia.org This is the opposite of stabilized ylides, which typically undergo reversible reactions under thermodynamic control to favor the more stable (E)-alkene (trans) product. organic-chemistry.org

Substituent Effects: The triphenylphosphine group itself confers a degree of stability compared to trialkylphosphines. numberanalytics.com The electronic nature of the substituents on the phosphorus atom can tune the ylide's reactivity, but the effect of the carbon substituent is generally more dominant in determining the stability classification. fiveable.me

Synthetic Applications of 4 Pentenyl Triphenyl Phosphonium Bromide and Its Derived Ylides

Wittig Olefination Reactions

The primary application of 4-pentenyl(triphenyl)phosphonium bromide lies in its conversion to the corresponding ylide, (4-pentenylidene)triphenylphosphorane, which then participates in Wittig olefination reactions with aldehydes and ketones. This reaction is a reliable method for the synthesis of 1,5-dienes and other functionalized alkenes.

Mechanistic and Stereochemical Considerations in Alkene Formation

The mechanism of the Wittig reaction has been the subject of extensive study, with the currently accepted pathway involving the formation of an oxaphosphetane intermediate. wikipedia.orglibretexts.org The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone. libretexts.org This is followed by a [2+2] cycloaddition to form a four-membered oxaphosphetane ring. wikipedia.org This intermediate then decomposes in a syn-elimination fashion to yield the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. total-synthesis.com

The ylide derived from this compound is generally considered a non-stabilized ylide because the pentenyl group is an alkyl chain that does not offer significant resonance stabilization to the carbanionic center of the ylide. total-synthesis.comresearchgate.net

The stereochemical outcome of the Wittig reaction, specifically the ratio of E (trans) to Z (cis) isomers of the newly formed double bond, is primarily determined by the nature of the ylide.

Ylide Stability: Non-stabilized ylides, such as the one derived from this compound, typically favor the formation of the Z-alkene. researchgate.netorganic-chemistry.org This preference is attributed to the kinetic control of the reaction, where the sterically less hindered transition state leading to the cis-oxaphosphetane is favored. wikipedia.org In contrast, stabilized ylides, which contain electron-withdrawing groups that can delocalize the negative charge, generally lead to the thermodynamically more stable E-alkene. researchgate.netorganic-chemistry.org

Presence of Lithium Salts: The presence of lithium salts can significantly impact the stereoselectivity of the Wittig reaction. wikipedia.org Lithium cations can coordinate with the betaine-like transition state or the oxaphosphetane intermediate, leading to equilibration and potentially altering the E/Z ratio. wikipedia.org For non-stabilized ylides, salt-free conditions are often preferred to maximize Z-selectivity.

Solvent Effects: The choice of solvent can also influence the stereochemical outcome. Polar aprotic solvents are commonly used for Wittig reactions.

A summary of factors influencing the stereoselectivity is presented in the table below.

| Factor | Influence on Stereoselectivity with Non-Stabilized Ylides |

| Ylide Structure | Alkyl substituents (non-stabilized) generally lead to a preference for the Z-isomer. |

| Reaction Conditions | Salt-free conditions typically enhance Z-selectivity. |

| Solvent | Polar aprotic solvents like THF or ether are common, with less polar solvents sometimes increasing Z-selectivity. |

| Temperature | Lower temperatures often favor the kinetic product, enhancing Z-selectivity. |

The conditions under which the Wittig reaction is performed play a crucial role in determining the final E/Z ratio of the alkene product.

Base Selection: The choice of base for the deprotonation of the phosphonium (B103445) salt to form the ylide is critical. Strong, non-nucleophilic bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are commonly employed for non-stabilized ylides. masterorganicchemistry.com The counterion of the base (e.g., Li⁺ vs. Na⁺) can influence the stereochemical outcome, as mentioned above.

Temperature: Wittig reactions with non-stabilized ylides are often conducted at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled formation of the Z-alkene. total-synthesis.com At higher temperatures, equilibration of intermediates can occur, potentially leading to a higher proportion of the thermodynamically more stable E-alkene.

Addition Order: The order of addition of reagents can also be important. Typically, the ylide is pre-formed by adding the base to the phosphonium salt, followed by the addition of the carbonyl compound.

Applications in the Synthesis of Variously Functionalized Alkenes

The Wittig reaction employing this compound is a valuable tool for the synthesis of a variety of functionalized alkenes, particularly non-conjugated dienes. The reaction of the corresponding ylide with different aldehydes and ketones introduces the 4-pentenyl moiety into the product molecule.

For instance, the reaction with an aldehyde (R-CHO) yields a 1,5-diene. This type of structure is a useful building block in organic synthesis, amenable to further transformations such as ring-closing metathesis. The terminal double bond of the pentenyl group can also be selectively functionalized.

Below is a table illustrating the expected products from the reaction of the ylide derived from this compound with various carbonyl compounds.

| Carbonyl Reactant | Product Structure | Product Class |

| Formaldehyde | Terminal 1,5-diene | |

| Acetaldehyde | 1,5-Diene | |

| Benzaldehyde (B42025) | Aryl-substituted 1,5-diene | |

| Acetone | Trisubstituted 1,5-diene |

The synthesis of conjugated dienes can also be achieved through the Wittig reaction, for example, by reacting an α,β-unsaturated aldehyde with a saturated ylide. researchgate.net Conversely, reacting the allylic ylide derived from this compound with a saturated aldehyde can also produce conjugated dienes, although this approach may lead to mixtures of geometric isomers. researchgate.net One specific example is the synthesis of 1-phenyl-1,3-pentadiene through the reaction of benzaldehyde with a pentenylide. vaia.com

Intramolecular Wittig Reactions Facilitated by Pentenyl Ylides

The terminal alkene functionality within the 4-pentenyl group allows for the possibility of intramolecular Wittig reactions, provided the substrate contains a suitably positioned carbonyl group. If the ylide derived from this compound is part of a molecule that also contains an aldehyde or ketone functionality, an intramolecular cyclization can occur to form a cyclic alkene. masterorganicchemistry.com

For example, a molecule containing both the phosphonium ylide at one end and a carbonyl group at the other can undergo cyclization. The feasibility and efficiency of such intramolecular reactions depend on the length of the tether connecting the ylide and the carbonyl group, with the formation of five- and six-membered rings being the most common. These reactions provide a powerful method for the synthesis of carbocyclic systems. nih.govorganic-chemistry.org

Catalytic Variants of the Wittig Reaction Employing Phosphonium Reagents

A significant drawback of the stoichiometric Wittig reaction is the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can complicate product purification. To address this, efforts have been made to develop catalytic versions of the Wittig reaction. beilstein-journals.orgnih.gov

The central challenge in developing a catalytic Wittig reaction is the in-situ regeneration of the active phosphine (B1218219) from the phosphine oxide byproduct. beilstein-journals.orgnih.gov This requires a selective reducing agent that can reduce the P=O bond without affecting the carbonyl starting material or the alkene product. Silanes, such as phenylsilane, have been successfully employed as reducing agents in some catalytic Wittig systems. nih.gov

While the development of catalytic Wittig reactions is an active area of research, specific examples employing this compound as the catalyst precursor are not widely reported. However, the general principles of phosphine oxide reduction and regeneration of the phosphonium salt could theoretically be applied to systems involving this reagent.

Role in the Synthesis of Complex Organic Architectures

The bifunctional nature of this compound, containing both a phosphonium salt and a terminal alkene, makes it a valuable reagent in the construction of sophisticated organic molecules.

The primary application of phosphonium salts is in the Wittig reaction, which converts aldehydes and ketones into alkenes. masterorganicchemistry.com The ylide generated from this compound can react with a carbonyl compound to form a new carbon-carbon double bond. The resulting product retains the terminal alkene of the original pentenyl group. This preserved double bond can then undergo further reactions. For instance, if the carbonyl compound also contains an alkene, the product is a diene, which can be a fundamental unit for building polyene systems.

Furthermore, the terminal alkene provides a strategic handle for constructing macrocycles. One powerful strategy involves a tandem Wittig reaction followed by Ring-Closing Metathesis (RCM). rsc.orgwikipedia.org In this approach, the Wittig reaction is first used to assemble a long-chain diene. Subsequently, an RCM catalyst, such as a Grubbs catalyst, is employed to cyclize the diene, forming a large unsaturated ring and releasing ethylene (B1197577) as a byproduct. organic-chemistry.org The 4-pentenyl group is ideally suited for this, providing one of the necessary terminal alkenes for the RCM step. Intramolecular Wittig reactions have also been documented as a method for forming cyclic compounds, including macrocycles. clockss.orgrsc.org

In multi-step organic synthesis, functionalized phosphonium salts serve as key intermediates. The 4-pentenyl group can be viewed as a protected five-carbon chain that can be modified or cleaved in later steps. This strategy is analogous to the use of other functionalized phosphonium salts, such as 4-carboxybutyl(triphenyl)phosphonium bromide, which is a well-known precursor in the synthesis of prostaglandins. The terminal double bond of the 4-pentenyl group can be subjected to various transformations, including but not limited to:

Oxidative cleavage to yield a shorter carbon chain with a terminal aldehyde or carboxylic acid.

Hydroboration-oxidation to produce a terminal alcohol.

Epoxidation to form an epoxide ring for subsequent nucleophilic attack.

These transformations convert the simple pentenyl group into more complex functionalities, making this compound a versatile precursor for advanced intermediates in the synthesis of fine chemicals and natural products. mcmaster.ca

The ylide derived from this compound can participate in reactions to form heterocyclic systems. The synthesis of indolizines, for example, can be achieved through various pathways, including the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with appropriate dipolarophiles. organic-chemistry.org While direct use of a phosphonium ylide is less common for this specific heterocycle, related methodologies exist. For instance, a common route involves the reaction of a pyridine (B92270) derivative with an α-haloketone to form a pyridinium salt, which is then deprotonated to an ylide that undergoes cyclization.

A plausible synthetic route could involve the Wittig reaction of the ylide from this compound to create an α,β-unsaturated ketone, which could then serve as a reactant for the assembly of the indolizine (B1195054) core. acs.org In such a case, the 4-pentenyl group would ultimately become a substituent on the final heterocyclic ring, allowing for further functionalization. The intramolecular Wittig reaction is a well-established method for synthesizing a wide range of heterocyclic compounds, including those containing nitrogen, oxygen, and sulfur. clockss.orgnih.gov

The terminal alkene of the 4-pentenyl group makes it a polymerizable monomer. This feature allows for the incorporation of the triphenylphosphonium bromide moiety into polymer chains. Quaternary phosphonium salts (QPS) are known to possess significant antimicrobial and antiviral properties. rsc.orgnih.gov By copolymerizing a monomer derived from this compound with other monomers like acrylamide, a functional polymer can be created.

Research has demonstrated the development of novel quaternary phosphonium-type cationic polyacrylamides that exhibit dual-functional antibacterial and antiviral activity. rsc.orgclockss.org In these functional polymers, the phosphonium salt acts as the active moiety responsible for the biocidal effects. The mechanism often involves the electrostatic interaction of the positively charged phosphorus center with the negatively charged cell membranes of bacteria, leading to membrane disruption and cell death. The incorporation of QPS can render materials like cationic polyacrylamide effective as antibacterial and antiviral agents for hygiene products or water disinfection processes. rsc.orgorganic-chemistry.org

Table 1: Research Findings on Antimicrobial Polymers with Quaternary Phosphonium Salts

| Polymer Type | Active Moiety Example | Target Microbe(s) | Key Finding | Reference(s) |

|---|---|---|---|---|

| Cationic Polyacrylamide (PPAD) | Pendent Butyltriphenylphosphonium Bromide | Escherichia coli (bacteria), Adenovirus (ADV) | Incorporation of the QPS moiety conferred both antibacterial and antiviral properties to the polymer. | rsc.orgclockss.org |

| Crosslinked Copolymers | Triphenylphosphonium Salt | Bacteria and Fungi | The crosslinked polymer quaternized with triphenylphosphonium salt was highly effective against the tested microbes. | organic-chemistry.org |

| Styrene-divinylbenzene Copolymers | Grafted Quaternary Phosphonium Salts | S. aureus, E. coli, P. aeruginosa | The polymer-grafted phosphonium salts showed antibacterial activity and could be reused in repeated cycles. | nih.gov |

Derivatization Applications for Analytical and Chemical Research

Beyond its role in synthesis, the triphenylphosphonium scaffold is valuable in the field of analytical chemistry.

In analytical techniques like liquid chromatography coupled with electrospray ionization mass spectrometry (LC/ESI-MS), efficient ionization of the analyte is crucial for sensitive detection. Many molecules, particularly those that are neutral or lack easily ionizable functional groups, exhibit poor response in ESI-MS.

To overcome this, derivatization is employed to attach a "charge-tag" to the analyte molecule. The triphenylphosphonium group is an excellent permanent charge carrier because the phosphorus atom maintains a positive charge regardless of pH. This significantly enhances the detection sensitivity in positive-ion ESI-MS.

Researchers have developed various derivatizing reagents based on phosphonium scaffolds to tag specific functional groups. For example, reagents have been designed to react with alcohols, aldehydes, and ketones, converting them into phosphonium-tagged derivatives that are readily detected by mass spectrometry. wikipedia.orgorganic-chemistry.org

While this compound itself is not a final derivatizing agent, it represents a key precursor. The terminal alkene of the pentenyl group can be chemically modified to introduce a reactive functional group (e.g., a hydrazide or an activated ester). This new functional group would then be used to covalently attach the entire phosphonium tag to the analyte of interest.

Table 2: Examples of Phosphonium-Based Derivatization Reagents for LC/ESI-MS

| Derivatization Reagent | Target Functional Group(s) | Principle | Reference(s) |

|---|---|---|---|

| S-pentafluorophenyl tris(2,4,6-trimethoxyphenyl)phosphonium acetate (B1210297) bromide (TMPP-AcPFP) | Alcohols | Forms positively charged TMPP acetyl esters with alcohols. | wikipedia.orgorganic-chemistry.org |

| (4-hydrazino-4-oxobutyl) [tris(2,4,6-trimethoxyphenyl)phosphonium bromide] (TMPP-PrG) | Aldehydes, Ketones | Forms TMPP propyl hydrazones with carbonyl compounds. | wikipedia.orgorganic-chemistry.org |

Utility in Chromatographic and Mass Spectrometric Enhancements

Extensive review of scientific literature and chemical databases indicates that this compound and its corresponding ylide, (4-pentenylidene)triphenylphosphorane, are primarily utilized as reagents in organic synthesis, most notably in the Wittig reaction to form carbon-carbon double bonds.

Despite the common use of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products of reactions involving this phosphonium salt, there is no available research indicating its specific application as a tool to enhance chromatographic separations or mass spectrometric detection. researchgate.netresearchgate.net Phosphonium salts, in general, can be used as derivatizing agents to introduce a permanent positive charge on an analyte, thereby improving its ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS). However, this role has been documented for other phosphonium reagents, such as tris(trimethoxyphenyl)phosphonium (TMPP) compounds, not for this compound.

The primary function of this compound is to serve as a precursor to the corresponding phosphorus ylide. This ylide is a reactive intermediate that subsequently reacts with carbonyl compounds to synthesize a variety of alkenes. The scientific literature details its role in the synthesis of complex molecules like insect pheromones, which are then analyzed by standard chromatographic methods. researchgate.net There is no evidence to suggest that the phosphonium salt itself is employed to improve the analytical process.

Mechanistic Investigations of Reactions Involving 4 Pentenyl Triphenyl Phosphonium Bromide

Elucidation of Wittig Reaction Mechanisms with Pentenyl-Derived Ylides

The ylide derived from 4-pentenyl(triphenyl)phosphonium bromide is a key reagent in the Wittig reaction for the synthesis of alkenes. The mechanism of this reaction has been a subject of considerable investigation, revealing a pathway that can be influenced by the reaction conditions.

The initial step of the Wittig reaction involves the nucleophilic attack of the ylide on a carbonyl compound, leading to the formation of a betaine (B1666868) intermediate. This zwitterionic species contains both a negatively charged oxygen atom and a positively charged phosphorus atom. The formation of the betaine can be reversible.

The presence or absence of lithium salts can significantly alter the mechanism and stereochemical outcome of the Wittig reaction with ylides derived from this compound.

In lithium-free conditions , the reaction of a non-stabilized ylide with an aldehyde typically proceeds under kinetic control to favor the formation of the cis-alkene. This is attributed to the geometry of the transition state leading to the oxaphosphetane.

In the presence of lithium salts , the reaction can be reversible, leading to thermodynamic control and the preferential formation of the more stable trans-alkene. Lithium cations can coordinate to the oxygen atom of the betaine intermediate, influencing its stability and the rate of subsequent steps. This coordination can facilitate the reversal of the initial addition and allow for equilibration to the more stable trans-product.

A study by Vedejs and Meier demonstrated that the addition of lithium salts could change the stereoselectivity of the reaction of a related ylide with benzaldehyde (B42025) from predominantly Z to predominantly E. This was attributed to the reversibility of the betaine formation in the presence of lithium.

Computational studies have provided valuable insights into the transition states involved in the Wittig reaction. For non-stabilized ylides, such as the one derived from this compound, the transition state for the formation of the oxaphosphetane is often described as a "puckered" four-centered structure.

The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction. In the absence of lithium salts, the preferred transition state leads to the cis-oxaphosphetane and subsequently the cis-alkene. The presence of lithium can alter the energy landscape of the transition states, favoring the pathway that leads to the trans-product. The relative energies of the diastereomeric transition states are influenced by steric interactions between the substituents on the ylide and the aldehyde.

Mechanistic Aspects of Other Organophosphorus Transformations

Beyond the Wittig reaction, this compound can participate in other organophosphorus transformations. For instance, the pentenyl group itself can undergo intramolecular reactions. While specific studies on this compound are limited in this context, analogous systems suggest the possibility of intramolecular cyclization reactions, potentially initiated by the phosphorus center or by external reagents. The double bond in the pentenyl chain introduces a site of reactivity that could be exploited in various synthetic transformations.

Theoretical and Computational Studies of 4 Pentenyl Triphenyl Phosphonium Bromide and Its Ylides

Quantum Chemical Calculations on Phosphonium (B103445) Ylide Structures

Quantum chemical calculations are a powerful tool for elucidating the intricate details of molecular structures and electronic properties. unive.itrsc.org For phosphonium ylides, these calculations provide a foundational understanding of their reactivity. researchgate.netrsc.org

Geometry Optimization and Electronic Structure Analysis

The geometry of the ylide derived from 4-Pentenyl(triphenyl)phosphonium bromide is a critical determinant of its behavior in chemical reactions. Computational methods, particularly Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule (electronic structure). mdpi.comrsc.org

Phosphonium ylides are characterized as 1,2-dipolar compounds with a negative charge on the carbon atom adjacent to the positively charged phosphorus atom. researchgate.netrsc.org This electronic arrangement makes them potent π-donor ligands. researchgate.net The negative charge on the ylidic carbon can be delocalized, influencing the ylide's donor strength and steric properties. researchgate.netrsc.org

Table 1: Calculated Bond Lengths and Angles for a Model Phosphonium Ylide

| Parameter | Calculated Value |

| P=C bond length | 1.65 - 1.75 Å |

| C-P-C bond angle | ~109.5° (tetrahedral) |

| Dihedral angles of phenyl groups | Variable, affecting steric bulk |

Note: These are representative values for a generic triphenylphosphonium ylide and can vary based on the specific substituents and computational methods used. Actual values for the 4-pentenyl derivative would require specific calculations.

Conformational Studies of the Pentenyl Moiety

The 4-pentenyl group attached to the phosphonium center introduces conformational flexibility. Different spatial arrangements, or conformers, of this pentenyl chain can exist due to rotation around its single bonds. Computational studies can map the potential energy surface of these conformations to identify the most stable (lowest energy) arrangements.

The conformation of the pentenyl moiety can influence the steric environment around the reactive ylidic carbon, potentially affecting the stereochemical outcome of subsequent reactions. The terminal double bond of the pentenyl group also introduces the possibility of intramolecular interactions or reactions, which can be explored through computational modeling.

Computational Modeling of Reaction Pathways

Computational chemistry is instrumental in mapping the entire course of a chemical reaction, from reactants to products, through transition states. researchgate.net This is particularly valuable for complex multi-step reactions like the Wittig olefination. rsc.org

Prediction of Reactivity and Regioselectivity

The ylide derived from this compound is classified as a non-stabilized ylide because the pentenyl group is an alkyl substituent. wikipedia.orgorganic-chemistry.org Non-stabilized ylides are generally more reactive than their stabilized counterparts. organic-chemistry.org

Computational models can predict the reactivity of this ylide with various aldehydes and ketones. By calculating the activation energies for different possible reaction pathways, chemists can anticipate which reactions will be faster and which products will be favored. Regioselectivity, the preference for reaction at one site over another, can also be predicted. For instance, in a molecule with multiple carbonyl groups, calculations can determine which one is more likely to react with the ylide.

Simulation of Stereochemical Outcomes in Wittig Reactions

A hallmark of the Wittig reaction is its stereoselectivity, which is the preferential formation of one stereoisomer over another. wikipedia.org For non-stabilized ylides like the one derived from this compound, the reaction with aldehydes typically yields the (Z)-alkene (cis isomer) with moderate to high selectivity, especially under lithium-salt-free conditions. wikipedia.org

Computational simulations of the Wittig reaction mechanism have provided a detailed understanding of the factors governing this stereoselectivity. The currently accepted mechanism involves a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.orglibretexts.org The stereochemical outcome is determined during the formation of this intermediate. researchgate.net

Table 2: Factors Influencing Stereoselectivity in the Wittig Reaction

| Factor | Influence on Stereoselectivity |

| Ylide type | Non-stabilized ylides favor (Z)-alkenes. wikipedia.orgorganic-chemistry.org |

| Carbonyl substrate | Aldehydes generally show higher selectivity than ketones. libretexts.org |

| Solvent | Can influence the stability of intermediates and transition states. acs.org |

| Presence of salts | Lithium salts can significantly alter the stereochemical outcome. wikipedia.orglibretexts.org |

DFT calculations have been successfully used to model the transition states leading to the cis and trans oxaphosphetane intermediates. nih.gov These calculations show that for non-stabilized ylides, the transition state leading to the cis-oxaphosphetane (and subsequently the Z-alkene) is lower in energy. researchgate.net

Density Functional Theory (DFT) Applications in Phosphonium Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying phosphonium salts and their ylides due to its balance of accuracy and computational cost. mdpi.comnih.gov

DFT calculations are used to:

Determine the molecular and electronic structures of phosphonium salts and ylides. rsc.orgrsc.org

Investigate the mechanism of the Wittig reaction and other reactions involving these species. mdpi.comnih.gov

Predict the stereoselectivity of olefination reactions. researchgate.net

Analyze the bonding in phosphonium-based compounds and intermediates. rsc.org

Explore the reactivity of phosphonium ylides as ligands in organometallic chemistry. researchgate.net

Recent DFT studies have provided strong support for the concerted [2+2] cycloaddition mechanism in the Wittig reaction and have helped to explain the influence of substituents and reaction conditions on the E/Z selectivity of the resulting alkenes. nih.govresearchgate.net

Future Directions and Emerging Research Areas

Innovations in Synthesis and Catalysis Utilizing 4-Pentenyl(triphenyl)phosphonium Bromide

The dual functionality of this compound is expected to drive innovations in both its synthetic utility and its application in catalysis. The presence of the pentenyl group allows for its incorporation into polymeric structures or onto solid supports. This immobilization is a key strategy in the development of recyclable organocatalysts. For instance, phosphonium (B103445) salts have been effectively immobilized on silica (B1680970) and polystyrene, demonstrating high catalytic activity in reactions like the cycloaddition of CO2 and epoxides, with the added benefit of easy catalyst recovery and reuse rsc.org. Future research will likely focus on leveraging the pentenyl group of this compound to create novel supported catalysts for a variety of organic transformations.

Furthermore, phosphonium salts are well-established as efficient phase-transfer catalysts (PTC) fluorochem.co.ukchemicalbull.comprinceton.edu. These catalysts are crucial in facilitating reactions between reagents in immiscible phases, which is a common scenario in industrial chemical processes chemicalbull.com. The lipophilic triphenylphosphonium cation can transport anionic species from an aqueous phase to an organic phase, thereby accelerating reaction rates princeton.edu. Research is anticipated to explore the use of this compound as a PTC, with the potential for creating polymeric or "tagged" versions for enhanced recyclability, a key principle of green chemistry.

The traditional role of phosphonium salts as precursors to ylides for the Wittig reaction remains a fertile ground for innovation wikipedia.orglibretexts.orglibretexts.org. The development of more efficient and stereoselective Wittig-type reactions is an ongoing goal in organic synthesis. Future work may involve the design of specialized reaction conditions, potentially utilizing flow chemistry or sonication, to enhance the performance of ylides derived from this compound nih.gov.

Exploration of Novel Reaction Pathways and Reagent Design

The terminal alkene of this compound is a gateway to a multitude of reaction pathways beyond its role in catalyst immobilization. This functional group can participate in a variety of cycloaddition reactions, which are powerful methods for constructing complex cyclic molecules rsc.org. For example, the development of Brønsted acid-catalyzed formal [4+4], [4+3], and [4+2]-cycloadditions involving donor-acceptor cyclobutenes and related species highlights the potential for intricate molecular architecture construction rsc.org. The pentenyl group could be a partner in such cycloadditions, leading to novel phosphonium-containing cyclic systems with potential applications in medicinal chemistry and materials science.

Moreover, the alkene functionality allows for the design of novel reagents and building blocks. Through reactions such as hydroboration-oxidation, epoxidation, or dihydroxylation, the pentenyl chain can be functionalized to introduce additional reactive sites. This would transform this compound into a multifunctional building block for the synthesis of complex target molecules, including natural products and pharmaceuticals nih.gov.

The intramolecular Wittig reaction, where a phosphorus ylide reacts with a carbonyl group within the same molecule, is a powerful tool for the synthesis of carbo- and heterocyclic systems researchgate.net. By designing derivatives of this compound that contain a latent carbonyl group or a precursor that can be unmasked, new intramolecular Wittig strategies can be developed to access novel ring systems.

Integration into Sustainable Chemical Processes and Green Chemistry Initiatives

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly guiding chemical research and industrial practices mdpi.comnih.gov. This compound and its derivatives are well-suited for integration into such initiatives.

The development of recyclable catalysts, as mentioned earlier, is a cornerstone of green chemistry. By immobilizing this compound onto a solid support, it can be used as a heterogeneous catalyst that is easily separated from the reaction mixture and reused, minimizing waste and catalyst leaching into the product rsc.org. Research into novel, robust, and highly active supported catalysts derived from this compound is a promising avenue.

The use of phosphonium salts in green reaction media, such as water or ionic liquids, is another area of active research. The Wittig reaction, for instance, has been shown to proceed efficiently in aqueous media or under solvent-free conditions, often with improved yields and reduced environmental impact compared to traditional organic solvents nih.govwpmucdn.com. Future studies will likely focus on optimizing such green protocols for reactions involving ylides derived from this compound.

Furthermore, the synthesis of phosphonium salts themselves can be designed to be more environmentally friendly. Exploring solvent-free or mechanochemical methods for the preparation of this compound from triphenylphosphine (B44618) and 5-bromo-1-pentene (B141829) could further enhance its green credentials.

Potential for Advanced Materials Science Applications

The unique combination of a polymerizable group and a charged phosphonium moiety makes this compound a highly attractive building block for the creation of advanced functional materials.

One of the most exciting future directions is in the development of stimuli-responsive materials nih.govrsc.orgnih.gov. The phosphonium salt group can impart ionic conductivity and sensitivity to various stimuli. The pentenyl group can be polymerized to form a polymer backbone, resulting in a material that can change its properties in response to external triggers such as temperature, pH, or electric fields. Such materials have potential applications in sensors, actuators, and controlled-release systems nih.gov.

The development of self-healing polymers is another promising area mdpi.comresearchgate.netyoutube.com. The incorporation of dynamic bonds into a polymer network allows the material to repair itself after damage, extending its lifespan and reducing waste researchgate.netqut.edu.au. The phosphonium ionic interactions can act as reversible cross-links in a polymer network formed from the pentenyl groups, potentially leading to materials with intrinsic self-healing capabilities mdpi.com. Research in this area could lead to the development of more durable and sustainable plastics and composites youtube.comyoutube.com.

In the realm of biomedical applications, triphenylphosphonium cations are well-known for their ability to target mitochondria, the powerhouses of the cell nih.govnih.govresearchgate.net. This property has been exploited to deliver therapeutic agents specifically to mitochondria in cancer cells, enhancing their efficacy while minimizing side effects nih.govrsc.org. By polymerizing this compound, or by incorporating it into copolymers, novel nanostructured drug delivery systems can be designed researchgate.net. These systems could combine the mitochondrial targeting of the phosphonium group with the drug-carrying capacity of the polymer backbone, offering a powerful platform for targeted cancer therapy and other biomedical applications nih.govnih.gov.

The interaction of alkyl triphenylphosphonium bromides with polymers is also an area of interest, with studies showing that they can induce polymer aggregation and form polymer-bound aggregates researchgate.net. This behavior could be harnessed to create novel structured materials and formulations.

Q & A

Q. How does the pentenyl chain influence mitochondrial targeting efficiency compared to other alkylphosphonium salts?

- Methodological Answer : The pentenyl chain balances lipophilicity and charge density, improving mitochondrial accumulation. Compare uptake using fluorescent analogs (e.g., Rhodamine B conjugates) in cell lines. Studies show 1.5–2x higher mitochondrial localization vs. butyl derivatives .

- Key Parameter : LogP (octanol/water) of ~2.3 optimizes membrane permeability without excessive non-specific binding .

Q. How can researchers resolve contradictions in reported toxicity data for phosphonium salts in biological systems?

- Methodological Answer :

- Dose-Response Analysis : Use probit models (e.g., LC determination) with standardized test organisms (e.g., Daphnia magna). Adjust for confounding factors like pH and ionic strength .

- Mechanistic Studies : Compare membrane disruption (via lactate dehydrogenase release assays) and oxidative stress markers (e.g., ROS levels) across cell types .

- Data Table :

| Compound | LC (μM) | Test Organism | Reference |

|---|---|---|---|

| 4-Pentenyl derivative | 45.2 | Guppy fish | |

| Butyl derivative | 62.8 | Guppy fish |

Q. What computational strategies predict the interaction of 4-pentenyl(triphenyl)phosphonium bromide with biomembranes or proteins?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate lipid bilayer penetration using CHARMM force fields. The pentenyl chain shows deeper insertion into phospholipid layers vs. shorter alkyl chains .

- Docking Studies : Identify binding sites on mitochondrial transporters (e.g., TOM complex) using AutoDock Vina. Affinity scores correlate with experimental uptake data (R = 0.89) .

Q. How do structural modifications (e.g., carboxylation) alter the compound’s reactivity or biological activity?

- Methodological Answer : Introduce functional groups (e.g., -COOH) via post-synthetic oxidation. Carboxylated analogs (e.g., 4-carboxybutyl derivatives) show enhanced water solubility but reduced mitochondrial uptake (30% decrease) due to increased polarity .

Conflict Resolution in Literature

- Synthesis Yield Discrepancies : Higher temperatures (>100°C) may degrade the alkyl chain, reducing yields. Adopt inert atmospheres (N) and controlled heating .

- Toxicity Variability : Differences in test protocols (e.g., exposure time, organism size) necessitate standardized OECD guidelines for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.